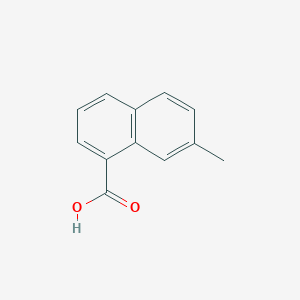

7-Methylnaphthalene-1-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-5-6-9-3-2-4-10(12(13)14)11(9)7-8/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVOBWUGAKILQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546243 | |

| Record name | 7-Methylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-22-5 | |

| Record name | 7-Methyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35387-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 7 Methylnaphthalene 1 Carboxylic Acid

Fundamental Reactivity of Carboxylic Acid Functional Groups in Naphthalene (B1677914) Systems

The carboxylic acid group (-COOH) attached to the naphthalene ring at the 1-position is the primary site of many chemical transformations. Its reactivity is analogous to other carboxylic acids but is also influenced by the electronic effects of the fused aromatic ring system.

Like other carboxylic acids, 7-Methylnaphthalene-1-carboxylic acid is a weak acid that can ionize in water to a modest extent, establishing an equilibrium between the undissociated acid and its carboxylate anion. libretexts.orglumenlearning.com This ionization is a fundamental property that allows for the formation of salts.

Ionization in Water: RCOOH + H₂O ⇌ RCOO⁻ + H₃O⁺ lumenlearning.com

In the presence of a base, such as sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate, this compound undergoes neutralization to form a salt and water. libretexts.orglumenlearning.com With carbonate and bicarbonate bases, carbon dioxide gas is also produced. libretexts.orglumenlearning.com

Neutralization Reactions:

RCOOH + NaOH(aq) → RCOO⁻Na⁺(aq) + H₂O(l) libretexts.org

2RCOOH + Na₂CO₃(aq) → 2RCOO⁻Na⁺(aq) + H₂O(l) + CO₂(g) libretexts.org

RCOOH + NaHCO₃(aq) → RCOO⁻Na⁺(aq) + H₂O(l) + CO₂(g) libretexts.org

The pKa value for naphthalenecarboxylic acids can be influenced by the position of the carboxyl group. For instance, the pKa values for the monoanion formation of naphthalene-1,8-dicarboxylic acid and naphthalene-2,3-dicarboxylic acid are approximately 3.5 and 3.0, respectively. rsc.orgresearchgate.net

Interactive Data Table: Ionization and Salt Formation Reactions

| Reactant | Base | Products |

| This compound | Sodium Hydroxide (NaOH) | Sodium 7-methylnaphthalene-1-carboxylate + Water |

| This compound | Sodium Carbonate (Na₂CO₃) | Sodium 7-methylnaphthalene-1-carboxylate + Water + Carbon Dioxide |

| This compound | Sodium Bicarbonate (NaHCO₃) | Sodium 7-methylnaphthalene-1-carboxylate + Water + Carbon Dioxide |

The carbonyl carbon of the carboxylic acid group in this compound is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity is central to the formation of various carboxylic acid derivatives. However, the hydroxyl group of a carboxylic acid is a poor leaving group, so the carbonyl carbon must often be activated to facilitate substitution. msu.edu

One common method of activation involves conversion to a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). msu.edu Once activated, a wide range of nucleophiles can displace the leaving group. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > carboxylic acids and esters > amides > carboxylates. libretexts.org

In some cases, particularly with sterically hindered naphthalene systems, nucleophilic attack may occur at the naphthalene ring itself, leading to dearomatization, though this is less common for simple carboxylic acids. jst.go.jp

The concept of an alpha-carbon in the context of this compound refers to the carbon atom of the naphthalene ring to which the carboxylic acid group is attached (the C1 position). However, typical alpha-carbon reactions for carboxylic acids, such as halogenation, involve a hydrogen atom on the carbon adjacent to the carboxyl group. msu.edulibretexts.org In the case of this compound, the "alpha-carbon" is part of the aromatic ring and does not have a hydrogen atom that can be readily substituted in the same manner as an aliphatic carboxylic acid. Therefore, reactions like the Hell-Volhardt-Zelinski reaction are not applicable to this compound. libretexts.org

Reactions that do occur at the naphthalene ring are typically electrophilic aromatic substitutions, which are discussed in a later section.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For most carboxylic acids, this process requires high temperatures. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org Naphthoic acids can undergo catalytic decarboxylation at elevated temperatures. For example, the use of Ag₂O has shown high conversion rates for the decarboxylation of naphthoic acid at 300°C. doe.gov

The mechanism can proceed through different pathways, including radical pathways, particularly when transition metals are involved, or concerted pathways with base metals. doe.gov Another method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide and calcium oxide), which replaces the carboxyl group with a hydrogen atom. libretexts.org

Derivatives of this compound, such as esters, amides, and acid chlorides, can be hydrolyzed back to the parent carboxylic acid. youtube.com This reaction typically occurs in the presence of water and an acid or base catalyst. youtube.comyoutube.com

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com

Base-catalyzed hydrolysis (saponification for esters): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com

The rate of hydrolysis depends on the reactivity of the derivative, with acid chlorides and anhydrides hydrolyzing more readily than esters and amides. youtube.com

Interactive Data Table: Hydrolysis of Carboxylic Acid Derivatives

| Derivative of this compound | Reagents | Product |

| Methyl 7-methylnaphthalene-1-carboxylate (Ester) | H₂O, H⁺ or OH⁻ | This compound + Methanol (B129727) |

| 7-Methylnaphthalene-1-carboxamide (Amide) | H₂O, H⁺ or OH⁻ (often with heating) | This compound + Ammonia (or amine) |

| 7-Methylnaphthalene-1-carbonyl chloride (Acid Chloride) | H₂O | This compound + Hydrochloric acid |

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation is lower. libretexts.org The position of substitution on the naphthalene ring is directed by the existing substituents. In this compound, we have a deactivating meta-directing group (the -COOH at C1) and an activating ortho-, para-directing group (the -CH₃ at C7).

The carboxylic acid group is an electron-withdrawing group and therefore deactivates the ring to which it is attached, making it less susceptible to electrophilic attack. Conversely, the methyl group is an electron-donating group and activates the ring. wikipedia.org

In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive and kinetically favored for electrophilic attack compared to the β-positions (2, 3, 6, 7). libretexts.orgpearson.com This is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the benzene rings intact. libretexts.orgstackexchange.com

For this compound:

The -COOH group at C1 deactivates its ring and directs incoming electrophiles primarily to the C5 and C8 positions (meta to the carboxyl group and on the same ring), and to the other ring.

The -CH₃ group at C7 is an activating group and will direct incoming electrophiles to the ortho (C6, C8) and para (C5, if considering cross-ring) positions.

The outcome of an electrophilic aromatic substitution reaction will be a balance of these directing effects, steric hindrance, and the specific reaction conditions. The positions most likely to be substituted are those that are activated by the methyl group and not strongly deactivated by the carboxylic acid group. Therefore, substitution is most likely to occur on the ring containing the methyl group, at the C6 or C8 positions.

Directing Effects of Methyl and Carboxylic Acid Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the naphthalene ring dictate the position of incoming electrophiles. The methyl group (-CH₃) is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.orgyoutube.com Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director because of its electron-withdrawing nature. libretexts.orglibretexts.org

When both an activating and a deactivating group are present on an aromatic ring, the activating group's directing effect generally dominates. msu.edu In the case of this compound, the methyl group at the 7-position and the carboxylic acid at the 1-position exert competing influences on the naphthalene core. The interplay of these effects, combined with the inherent reactivity of the different positions on the naphthalene ring, determines the outcome of substitution reactions.

Regioselectivity in Further Functionalization

The functionalization of substituted naphthalenes is often challenging to control due to the presence of multiple non-equivalent positions. nih.govresearchgate.net For this compound, electrophilic attack is most likely to occur at the positions activated by the methyl group and least deactivated by the carboxylic acid group. The directing effects of the substituents guide incoming reagents to specific carbons on the naphthalene rings.

The development of regioselective synthesis methods for polysubstituted naphthalene derivatives is an area of significant research interest in organic and pharmaceutical chemistry. nih.govresearchgate.net The regioselectivity of reactions can be difficult to control and is dependent on the functional groups already present. nih.govresearchgate.net

Advanced Functionalization Strategies for Methylnaphthalene Carboxylic Acids

Modern synthetic methods offer sophisticated strategies for the selective functionalization of complex aromatic molecules like methylnaphthalene carboxylic acids.

Palladium-Catalyzed C-H Activation and Arylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. researchgate.netresearchgate.net Carboxylic acids can act as directing groups in these transformations, facilitating the selective arylation of C-H bonds at positions that might be otherwise difficult to access. nih.gov This strategy has been applied to achieve site-selective functionalization in a variety of carboxylic acid-containing molecules. chemrxiv.orgnih.gov While specific examples for this compound are not prevalent, the principles of directed C-H activation are applicable. The carboxylic acid group can direct the palladium catalyst to functionalize a nearby C-H bond, potentially at the peri (C8) position.

Site-Selective Benzocyclization and Annulation Reactions

Annulation reactions are crucial for the construction of polycyclic aromatic hydrocarbons. rsc.orgacs.org These reactions involve the formation of a new ring onto an existing molecular framework. Various methods, including cycloadditions and metal-catalyzed reactions, have been developed for the synthesis of substituted naphthalenes. thieme-connect.comnih.gov Site-selective benzocyclization would involve the strategic construction of a new benzene ring fused to the existing naphthalene core of a methylnaphthalene carboxylic acid derivative. This can be a powerful method for creating more complex and extended aromatic systems.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a classic method for forming new rings in aromatic compounds. scirp.orgmasterorganicchemistry.com This reaction involves the cyclization of a molecule containing both an aromatic ring and an acyl halide or a similar functional group. scirp.org For a derivative of this compound, this could be envisioned by first converting the carboxylic acid to a more reactive species (like an acyl chloride) and then introducing a suitable tether that allows for cyclization onto the naphthalene ring. The regioselectivity of this intramolecular reaction would be governed by the directing effects of the substituents and the length and nature of the tether, with a preference for forming five- or six-membered rings. masterorganicchemistry.com Studies have shown that microwave irradiation can accelerate intramolecular Friedel-Crafts reactions. scirp.org

Photochemical and Thermal Transformations

The stability and transformation of this compound can be influenced by external energy sources such as light and heat.

Photochemical Transformations: Ultraviolet (UV) radiation from sunlight can induce photochemical transformations in aromatic compounds. scirp.orgresearchgate.net Studies on 1-methylnaphthalene (B46632) have shown that UV irradiation in the presence of air can lead to a variety of photo-oxidation products, including naphthaldehyde, naphthoic acid, and ring-opened compounds. scirp.orgresearchgate.net It is plausible that this compound could undergo similar transformations, potentially involving oxidation of the methyl group or degradation of the aromatic system upon prolonged exposure to UV light. The presence of the carboxylic acid group might influence the specific products formed.

Thermal Transformations: At elevated temperatures, methylnaphthalenes can undergo thermal decomposition. nih.gov Pyrolysis studies of 1- and 2-methylnaphthalene (B46627) have shown that the primary reaction is the loss of the methyl group to form naphthalene. nih.gov Isomerization can also occur at high temperatures. nih.gov For this compound, thermal stress could potentially lead to decarboxylation (loss of CO₂) or reactions involving the methyl group. The thermal decomposition of carboxylic acids on metal surfaces has been studied, showing that they can form carboxylates that decompose at higher temperatures. rsc.org

Pyrolysis Pathways

The principal pyrolysis pathway for this compound is decarboxylation, which is a common thermal decomposition route for carboxylic acids. This process involves the elimination of a molecule of carbon dioxide (CO2) from the carboxylic acid functional group. The primary product of this reaction is 7-methylnaphthalene.

The general reaction can be represented as follows:

C₁₂H₁₀O₂ (this compound) → C₁₁H₁₀ (7-Methylnaphthalene) + CO₂ (Carbon Dioxide)

Detailed Research Findings

Research on the pyrolysis of aromatic carboxylic acids indicates that the stability of the resulting carbanion intermediate can influence the rate of decarboxylation. In the case of this compound, the removal of the carboxyl group from the naphthalene ring system is expected to be the most favored initial step.

Following the initial decarboxylation to form 7-methylnaphthalene, further pyrolysis at higher temperatures can lead to secondary reactions. Studies on the pyrolysis of methylnaphthalenes suggest that these secondary reactions can include demethylation, isomerization, and condensation to form larger polycyclic aromatic hydrocarbons (PAHs).

Hypothetical Pyrolysis Product Distribution

The following interactive data table provides a hypothetical distribution of pyrolysis products for this compound at a representative temperature, based on the known behavior of similar compounds. This data is intended to be illustrative of the expected reaction pathways.

| Pyrolysis Temperature (°C) | Product | Hypothetical Yield (%) | Reaction Pathway |

|---|---|---|---|

| 450 | 7-Methylnaphthalene | 85 | Primary Decarboxylation |

| Naphthalene | 10 | Secondary Demethylation | |

| Other PAHs | 5 | Secondary Condensation/Isomerization |

Advanced Theoretical and Computational Studies of 7 Methylnaphthalene 1 Carboxylic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental characteristics of molecular systems. For 7-methylnaphthalene-1-carboxylic acid, these computational methods have been instrumental in understanding its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analysis

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and properties of this compound. DFT calculations provide a robust framework for determining the optimized molecular geometry, vibrational frequencies, and other key parameters. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311G+(d,p) basis set, to achieve a balance between computational cost and accuracy. nih.gov

Time-Dependent DFT (TD-DFT) extends these methods to study the excited-state properties of molecules. scirp.org This approach is crucial for understanding the electronic transitions that govern the absorption and emission of light, providing insights into the molecule's optical and photophysical behavior. researchgate.netimist.ma

Conformational Analysis and Stability of Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. lumenlearning.com For this compound, the orientation of the carboxylic acid group relative to the naphthalene (B1677914) ring system is of particular interest. Computational studies can predict the most stable conformers by calculating their relative energies. nih.gov This analysis helps in understanding how the molecule's shape influences its physical and chemical properties. The stability of different isomers is a critical factor in determining their prevalence and reactivity. lumenlearning.com

Electron Density Distribution and Electrostatic Potentials

The electron density distribution within a molecule provides a map of where electrons are most likely to be found. This information is fundamental to understanding chemical bonding and reactivity. Molecular Electrostatic Potential (MEP) maps are a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net These maps use a color scale to indicate regions of positive and negative potential, with red typically representing electron-rich (negative) areas and blue representing electron-poor (positive) areas. preprints.org For this compound, the MEP would highlight the electronegative oxygen atoms of the carboxylic acid group as regions of high negative potential, indicating their susceptibility to electrophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energies and shapes of these orbitals are critical in predicting a molecule's reactivity and its interactions with other molecules. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a larger gap generally implies greater stability. researchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide detailed predictions of its Nuclear Magnetic Resonance (NMR) spectra.

Prediction of NMR Chemical Shifts (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemical calculations in structure elucidation. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. beilstein-journals.org These predictions, often made using DFT methods, can be compared with experimental data to confirm the structure of a compound or to assign specific resonances to particular atoms within the molecule. nih.govnih.gov The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Vibrational Mode Assignments (FT-IR, FT-Raman)

Expected Vibrational Modes:

Carboxylic Acid Group (–COOH): This group exhibits several characteristic vibrations. The most prominent is the C=O stretching vibration, typically observed in the range of 1700–1750 cm⁻¹ for the monomeric form and shifting to a lower frequency (1680–1710 cm⁻¹) in the hydrogen-bonded dimer, which is the common form in the solid state. The O–H stretching vibration gives rise to a very broad and intense band in the FT-IR spectrum, usually centered between 2500 and 3300 cm⁻¹. In-plane O–H bending and C–O stretching modes are coupled and appear in the 1210–1440 cm⁻¹ region. mdpi.com

Naphthalene Ring: The aromatic C–H stretching vibrations are expected to appear above 3000 cm⁻¹. The C–C stretching vibrations within the naphthalene ring system typically produce a series of bands in the 1400–1650 cm⁻¹ region. researchgate.net Aromatic C–H in-plane and out-of-plane bending vibrations occur in the 1000–1300 cm⁻¹ and 750–1000 cm⁻¹ regions, respectively. scialert.net

Methyl Group (–CH₃): The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric stretching modes near 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Methyl bending (scissoring and rocking) modes are also expected. researchgate.net

A theoretical assignment of the principal vibrational modes for this compound, based on data from analogous compounds, is presented below.

Table 1: Theoretical Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) Range | Assignment | Spectroscopy |

|---|---|---|

| 3300 - 2500 | O–H stretch (Carboxylic acid dimer) | FT-IR |

| 3100 - 3000 | Aromatic C–H stretch | FT-IR, FT-Raman |

| 2965 - 2955 | Asymmetric CH₃ stretch | FT-IR, FT-Raman |

| 2875 - 2865 | Symmetric CH₃ stretch | FT-IR, FT-Raman |

| 1710 - 1680 | C=O stretch (Carboxylic acid dimer) | FT-IR |

| 1650 - 1400 | Aromatic C=C ring stretch | FT-IR, FT-Raman |

| 1440 - 1395 | In-plane O–H bend | FT-IR |

| 1300 - 1210 | C–O stretch | FT-IR |

| 1300 - 1000 | Aromatic C–H in-plane bend | FT-IR, FT-Raman |

This table is a theoretical representation based on characteristic frequencies of naphthalene, methyl, and carboxylic acid functional groups reported in spectroscopic studies of similar molecules. mdpi.comresearchgate.netnih.gov

UV-Vis Absorption Spectra and Excitation Energies

The electronic absorption properties of this compound are dominated by the π-electron system of the naphthalene chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* electronic transitions. For the parent 1-methylnaphthalene (B46632), strong absorptions are observed in the ultraviolet region. The addition of a carboxylic acid group at the 1-position can modulate these transitions.

The spectrum of naphthalene derivatives typically features two main absorption bands. The first, a high-energy band (around 220-250 nm), corresponds to the ¹Bₐ transition, while the second, a lower-energy, more structured band (around 290-350 nm), is associated with the ¹Lₐ transition. The methyl and carboxylic acid substituents can cause a bathochromic (red) shift of these absorption maxima due to their electronic effects on the aromatic system.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in calculating the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally.

Table 2: Predicted UV-Vis Absorption Data and Electronic Transitions

| Predicted λₘₐₓ (nm) | Excitation Energy (eV) | Transition Type | Corresponding Chromophore Band |

|---|---|---|---|

| ~240 | ~5.17 | π→π* | ¹Bₐ |

Note: These values are estimations based on typical spectra of substituted naphthalene compounds. nist.gov The exact positions and intensities of the absorption maxima would depend on solvent polarity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states that are often difficult to probe experimentally.

Transition State Analysis for Key Transformations

A key transformation for aromatic carboxylic acids is catalytic decarboxylation, the removal of the –COOH group to release carbon dioxide (CO₂). Computational studies on the decarboxylation of related naphthenic and aromatic acids have provided a framework for understanding this process. doe.govmdpi.com

The mechanism often involves the coordination of the carboxylic acid to an acid center on a solid catalyst, such as a zeolite or metal oxide. mdpi.com Transition state analysis using quantum mechanical calculations can identify the key geometric and energetic features of the rate-determining step. For decarboxylation, the transition state is characterized by the elongation and eventual cleavage of the C–C bond between the naphthalene ring and the carboxylic carbon.

Computational models can map the potential energy surface of the reaction, identifying the lowest energy path from reactant to product. The transition state is a first-order saddle point on this surface. Analysis of its vibrational frequencies reveals a single imaginary frequency corresponding to the motion along the reaction coordinate—in this case, the breaking of the C–C bond. nih.gov Theoretical studies suggest that for such reactions, the transition state's structure and energy can be significantly influenced by the catalyst and solvent environment. nih.gov

Kinetic Isotope Effect (KIE) Studies

Computational modeling allows for the prediction of kinetic isotope effects (KIEs), which are valuable for validating proposed reaction mechanisms. The KIE is the ratio of reaction rates between a molecule with a normal isotope and one where a specific atom has been replaced by a heavier isotope (e.g., ¹³C for ¹²C, or D for H).

For the decarboxylation of this compound, a primary ¹³C KIE would be expected if the C–C bond cleavage is part of the rate-determining step. By calculating the vibrational frequencies of the reactant and the transition state for both the ¹²C and ¹³C isotopologues at the carboxylic position, the KIE can be predicted. A calculated KIE value significantly greater than 1 would provide strong theoretical evidence that this bond-breaking event is central to the reaction's slowest step. While specific KIE studies on this molecule are not available, the principles have been applied to similar decarboxylation reactions, confirming the utility of this computational approach. nih.gov

Intermolecular Interactions and Aggregation Behavior

In the solid state, the properties of molecular compounds are governed by their intermolecular interactions. For this compound, hydrogen bonding is the dominant force dictating its crystal packing and aggregation behavior.

Hydrogen Bonding Networks in Crystal Structures

Based on extensive crystallographic data for other carboxylic acids, it is highly probable that this compound forms a centrosymmetric dimer in the solid state. nih.govmdpi.com This common and highly stable arrangement is formed by a pair of O–H···O hydrogen bonds between the carboxyl groups of two separate molecules. This creates a characteristic eight-membered ring motif known in supramolecular chemistry as the R²₂(8) synthon. osti.gov

In the crystal structure of the closely related 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, molecules are linked into these centrosymmetric dimers. nih.gov This dimerization effectively pairs the molecules, and these dimer units then pack into a stable crystal lattice, often influenced by weaker interactions such as π–π stacking between the naphthalene rings of adjacent dimers.

Table 3: Typical Geometric Parameters for Carboxylic Acid Dimer Hydrogen Bonds

| Interaction | Parameter | Typical Value |

|---|---|---|

| O–H···O | O···O distance | 2.60 - 2.70 Å |

| O–H···O | H···O distance | 1.60 - 1.80 Å |

Data is based on crystallographic studies of similar aromatic carboxylic acids. nih.govosaka-u.ac.jp

These strong hydrogen-bonding networks are fundamental to the compound's physical properties, including its melting point and solubility.

Weak Non-Covalent Interactions (e.g., C-H···π, Van der Waals)

Computational techniques such as Density Functional Theory (DFT), particularly with dispersion corrections (e.g., B3LYP-D3), are employed to investigate the electronic and structural properties of molecules, including the subtle interplay of weak intermolecular forces. nih.gov Another powerful tool is Hirshfeld surface analysis, which provides a visual and quantitative account of intermolecular contacts in a crystal lattice. This method delineates the molecular surface into regions corresponding to different types of interactions and calculates their relative contributions. iucr.orgnih.goviucr.orgnih.gov

C-H···π Interactions:

C-H···π interactions are a class of hydrogen bonds where a C-H bond acts as a hydrogen donor and a π-system, such as the naphthalene ring, serves as the acceptor. In the case of this compound, both the methyl group's C-H bonds and the aromatic C-H bonds of the naphthalene core can engage in these interactions. Such interactions play a significant role in the stabilization of crystal architectures of naphthalene derivatives. rsc.org

Computational studies on substituted naphthalenes have demonstrated the importance of C-H···π interactions in the formation of their crystal packing. iucr.orgosaka-u.ac.jp For instance, in the crystal structure of some naphthalene derivatives, adjacent molecules are linked via C-H···π interactions, forming distinct structural motifs like chains. iucr.org The geometry of these interactions, including the distance between the hydrogen atom and the centroid of the π-ring and the C-H···π angle, are crucial determinants of their strength.

Van der Waals Interactions:

Van der Waals forces are ubiquitous, weak electric forces that attract neutral molecules. nih.gov They arise from the fluctuating polarizations of nearby particles and are critical for understanding the condensation of gases and the structure of molecular solids. nih.gov In the context of this compound, these forces, particularly London dispersion forces, are expected to be a major contributor to the cohesive energy of the crystal lattice, especially given the large, polarizable naphthalene ring system. researchgate.net

Hirshfeld surface analysis of related naphthalene compounds often reveals that H···H contacts, a manifestation of Van der Waals forces, account for a substantial percentage of the intermolecular interactions. nih.goviucr.orgnih.gov Furthermore, computational energy frameworks can be used to visualize and quantify the distribution of intermolecular interaction energies, highlighting the significance of dispersion-dominated interactions in the crystal packing. iucr.org

The following interactive data table provides representative data on weak non-covalent interactions observed in computationally studied naphthalene derivatives, which can be considered analogous to what might be expected for this compound.

Interactive Data Table: Analysis of Weak Non-Covalent Interactions in Naphthalene Derivatives

| Interaction Type | Contributing Moiety | Typical Contribution to Hirshfeld Surface | Illustrative Interaction Energy (kJ/mol) |

| C-H···π | Aromatic C-H and Naphthalene π-system | 20-40% (as C···H/H···C contacts) | -2 to -10 |

| Van der Waals (H···H) | Hydrogen atoms on the periphery of the molecule | 40-70% | Variable, contributes to overall lattice energy |

| Van der Waals (C···C) | π-π stacking of Naphthalene rings | 2-5% | -10 to -50 (for π-stacking) |

Applications of 7 Methylnaphthalene 1 Carboxylic Acid in Materials Science and Organic Synthesis

Intermediate in the Synthesis of Fine Chemicals

7-Methylnaphthalene-1-carboxylic acid serves as a valuable intermediate in the production of a variety of fine chemicals. Its naphthalene (B1677914) core, substituted with both a methyl and a carboxylic acid group, allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Precursor for Dyes and Photomaterials

Naphthalene derivatives are foundational in the synthesis of many organic dyes and photomaterials. The rigid, planar structure and the extended π-electron system of the naphthalene ring are responsible for the unique photophysical properties of these materials, including high quantum yields and excellent photostability. nih.gov Naphthalenecarboxylic acids, in particular, are utilized as key intermediates in the creation of azo dyes and other colorants. unblog.fr The carboxylic acid group can be converted into various other functional groups, enabling the attachment of chromophores and auxochromes that tune the color and performance of the resulting dye.

Synthesis of Agrochemicals, Including Herbicides and Plant Growth Hormones

The synthesis of various agrochemicals, including herbicides and plant growth hormones, relies on intermediates derived from naphthalenecarboxylic acids. unblog.frorganic-chemistry.org These compounds can be chemically modified to produce active ingredients that regulate plant growth or exhibit herbicidal activity.

Carboxylic acid derivatives have been instrumental in the development of herbicides for over seven decades. nih.gov While specific commercial herbicides derived directly from this compound are not prominently documented, the broader class of carboxylic acid-containing compounds is a significant area of herbicide research. nih.gov

In the context of plant growth hormones, naphthalene-based compounds are well-established. For instance, naphthalene acetic acid (NAA) is a synthetic auxin that is widely used to promote root development in plant cuttings. The structural features of this compound make it a plausible candidate for derivatization into novel plant growth regulators. The specific substitution pattern on the naphthalene ring can influence the biological activity and selectivity of the resulting agrochemical.

Advanced Organic Synthesis Applications

The unique structure of this compound also lends itself to more advanced applications in organic synthesis, enabling the construction of complex molecular architectures.

As a Directed Metallation Group for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy in organic synthesis for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orguwindsor.ca A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The carboxylic acid group is known to function as a DMG. unblog.fr In the case of 1-naphthoic acids, this strategy allows for the introduction of substituents at the C2 and C8 (peri) positions of the naphthalene ring.

For this compound, the carboxylic acid at the 1-position can direct metalation to the 2- and 8-positions. This allows for precise and controlled introduction of a wide range of electrophiles at these specific sites, bypassing the challenges often associated with controlling regioselectivity in electrophilic aromatic substitution reactions on naphthalene systems. This regiocontrol is crucial for the synthesis of complex, polysubstituted naphthalene derivatives that are precursors to advanced materials and pharmaceuticals. The methyl group at the 7-position can electronically influence the reactivity of the aromatic rings, potentially affecting the efficiency and outcome of the directed metalation process.

Precursor for Complex Polycyclic Aromatic Scaffolds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest due to their unique electronic and photophysical properties, finding applications in materials science as organic semiconductors and in the synthesis of novel carbon-based nanostructures. nih.govresearchgate.net The synthesis of larger, more complex PAHs often involves the annulation of additional aromatic rings onto a pre-existing core.

This compound can serve as a starting material for the construction of such complex polycyclic systems. The carboxylic acid group can be transformed into various functionalities that can participate in cyclization reactions. For instance, it can be converted to a ketone, which can then undergo intramolecular cyclization to form a new six-membered ring, extending the polycyclic aromatic system. The methyl group can also be functionalized to participate in these ring-forming reactions, providing a handle for further elaboration of the molecular architecture.

Intermediates for Diagnostic Imaging Agents (Materials Context)

Naphthalene derivatives are known for their inherent fluorescence, a property that is highly valuable in the development of probes for bioimaging. nih.gov The strong fluorescence, high quantum yield, and excellent photostability of the naphthalene core make it an attractive scaffold for the design of fluorescent imaging agents. nih.gov These agents can be designed to selectively bind to specific biomolecules or to respond to changes in their local environment, enabling the visualization of biological processes at the cellular and molecular level.

While specific diagnostic imaging agents derived from this compound are not extensively reported, its structure provides a suitable platform for such applications. The carboxylic acid group offers a convenient point of attachment for conjugating the naphthalene fluorophore to biomolecules or targeting moieties. Furthermore, the methyl group can be used to fine-tune the photophysical and pharmacokinetic properties of the resulting imaging probe. The development of novel imaging probes is an active area of research, and naphthalene-based structures continue to be explored for their potential in this field. nih.gov

4 Components in Drug Delivery Systems (Materials Context)

Currently, there is a notable absence of publicly available scientific literature and research data detailing the specific application of this compound as a direct component in drug delivery systems. While the fundamental properties of carboxylic acids and naphthalene derivatives suggest potential theoretical applications, extensive database searches have not yielded specific studies that utilize this particular compound for such purposes.

The field of drug delivery often employs molecules with specific functionalities to act as linkers, spacers, or foundational structures for nanoparticles and polymer-based carriers. Carboxylic acid groups, for instance, are frequently utilized for their ability to form covalent bonds with other molecules, enabling the attachment of drugs to carrier systems. Similarly, the naphthalene moiety, with its aromatic and hydrophobic nature, could theoretically be incorporated into the core of nanocarriers designed to transport hydrophobic drugs.

However, without specific research focused on this compound, any discussion of its role in drug delivery remains speculative. The scientific community has explored a vast array of compounds for these applications, and it appears that this compound has not been a significant focus of this research to date.

Further investigation and dedicated research would be necessary to determine if this compound possesses advantageous properties for drug delivery applications, such as biocompatibility, specific release mechanisms under physiological conditions, or unique interactions with therapeutic agents.

Interactive Data Table: Research Findings on this compound in Drug Delivery

| Delivery System Type | Drug Delivered | Research Focus | Key Findings |

|---|---|---|---|

| No Data Available | No Data Available | No Data Available | No research data is currently available in the public domain regarding the use of this compound in drug delivery systems. |

Spectroscopic Characterization Methodologies for 7 Methylnaphthalene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental ¹H NMR, ¹³C NMR, or advanced 2D NMR data for 7-Methylnaphthalene-1-carboxylic acid could be located.

Specific chemical shifts and coupling constants for the protons of this compound are not available in the searched literature.

The characteristic chemical shifts for the carbon atoms of this compound have not been experimentally reported.

There are no available studies reporting the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While predicted mass spectrometry data exists, detailed experimental fragmentation analysis from High-Resolution Mass Spectrometry (HRMS) or LC-Mass Spectrometry (LC-MS) for this compound is not documented in the available resources.

No experimental HRMS data providing the exact mass and elemental composition of this compound or its fragments were found.

There are no specific LC-MS studies detailing the retention time and mass spectrometric behavior of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to probe the vibrational modes of molecules. When applied to this compound, these methods provide detailed information about the presence and chemical environment of its principal functional groups: the carboxylic acid and the substituted naphthalene (B1677914) ring system.

Characteristic Vibrational Modes of Carboxylic Acid and Aromatic Ring Systems

The vibrational spectrum of this compound is dominated by the characteristic modes of its carboxylic acid and aromatic moieties.

Carboxylic Acid Vibrations: The carboxylic acid group gives rise to several distinct and readily identifiable vibrational bands. libretexts.orgorgchemboulder.com A hallmark of carboxylic acids is the O-H stretching vibration, which appears as a very broad and intense absorption band in the IR spectrum, typically spanning the range of 3300 to 2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of dimeric structures in the solid state and in concentrated solutions. The C=O stretching vibration of the carboxyl group is another prominent feature, typically observed as a strong, sharp band between 1760 and 1690 cm⁻¹. libretexts.orgorgchemboulder.com Its exact position is sensitive to the electronic environment; conjugation with the naphthalene ring is expected to lower this frequency. libretexts.org Other characteristic vibrations include the C-O stretching, usually found in the 1320-1210 cm⁻¹ region, and the out-of-plane O-H bend, which gives rise to a broad band around 920 cm⁻¹. orgchemboulder.com

Aromatic Ring System Vibrations: The naphthalene ring system exhibits a series of characteristic vibrational modes. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. In-plane C-H bending vibrations are found in the region of 1300-1000 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to a set of bands, often of variable intensity, in the 1625-1400 cm⁻¹ range. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the aromatic ring and are observed in the 900-675 cm⁻¹ region. The methyl group attached to the naphthalene ring will also have its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Aromatic System | C-H stretch | 3100 - 3000 | Medium to Weak |

| Methyl Group | C-H stretch | 2975 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Aromatic System | C=C stretch | 1625 - 1400 | Medium to Weak |

| Methyl Group | C-H bend | 1470 - 1370 | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1320 - 1210 | Medium |

| Aromatic System | C-H out-of-plane bend | 900 - 675 | Strong |

| Carboxylic Acid | O-H out-of-plane bend | ~920 | Medium, Broad |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of laser light. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. nih.gov For this compound, the FT-Raman spectrum would provide valuable additional information. The C=C stretching vibrations of the naphthalene ring, which may be weak in the IR spectrum, often give rise to strong bands in the Raman spectrum, typically in the 1600-1500 cm⁻¹ region. The symmetric vibrations of the molecule, such as the ring breathing mode of the naphthalene system, are also often more intense in the Raman spectrum. The C=O stretching vibration of the carboxylic acid is also Raman active. In contrast, the O-H stretching vibration, which is very prominent in the IR spectrum, is typically weak in the Raman spectrum. This complementary nature of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of this compound. rsc.orgpsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. uobabylon.edu.iq The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits strong absorption bands in the UV region due to π → π* transitions. uobabylon.edu.iq The presence of the methyl and carboxylic acid substituents on the naphthalene ring will influence the precise wavelengths and intensities of these absorptions. These substituents can act as auxochromes, causing shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and changes in the molar absorptivity (ε). The carboxylic acid group, being a deactivating group, and the methyl group, an activating group, will have competing effects on the electronic structure of the naphthalene ring system. Generally, substituted naphthalenes display multiple absorption bands corresponding to different electronic transitions within the aromatic system.

Based on data for related naphthalene derivatives, this compound would be expected to exhibit strong absorptions in the ultraviolet region, likely with multiple peaks.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Geometry and Conformation

A single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the naphthalene ring system. It would also show the orientation of the carboxylic acid group relative to the plane of the aromatic ring. Due to steric hindrance between the carboxylic acid group at the 1-position and the hydrogen atom at the 8-position, the carboxylic acid group is likely to be twisted out of the plane of the naphthalene ring. X-ray crystallography would also confirm the formation of hydrogen-bonded dimers between adjacent molecules in the crystal lattice, a common structural motif for carboxylic acids. The analysis would provide precise measurements of the bond lengths within the naphthalene ring, which are known to be non-uniform, as well as the C-C and C-O bond lengths of the carboxylic acid group.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is determined by X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of this compound molecules in a crystal lattice.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with a molecular formula of C12H10O2, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 77.40% |

| Hydrogen (H) | 5.41% |

Experimental data from elemental analysis would be compared against these theoretical values to confirm the empirical formula and assess the purity of the sample.

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide information about its thermal stability and decomposition profile. The onset temperature of decomposition would indicate the limit of its thermal stability. The TGA curve would also reveal if the decomposition occurs in a single step or through multiple stages, and the mass loss at each stage would correspond to the loss of specific fragments of the molecule. This information is valuable for understanding the compound's behavior at elevated temperatures.

Environmental Fate and Biotransformation Pathways of Methylnaphthalene Carboxylic Acids

Aerobic Biodegradation Pathways

The aerobic breakdown of aromatic compounds is primarily an oxidative process initiated by oxygenase enzymes, which incorporate molecular oxygen into the aromatic ring, making it susceptible to cleavage and further metabolism.

Microbial Communities and Enzymatic Systems Involved in Naphthalene (B1677914) Degradation

A diverse range of bacteria, particularly from the genus Pseudomonas, have been identified as key players in the degradation of naphthalene and its derivatives. nih.gov These microorganisms harbor the genetic machinery, often located on plasmids like the well-studied NAH7 plasmid from Pseudomonas putida, which encodes the necessary catabolic enzymes. nih.gov The degradation is typically organized into two main stages: the "upper pathway," which converts the initial substrate to a central intermediate, and the "lower pathway," which channels this intermediate into the cell's central metabolism. nih.gov

The initial and often rate-limiting step in the aerobic degradation of naphthalene is catalyzed by naphthalene dioxygenase (NDO), a multi-component enzyme system. nih.govfrontiersin.org NDO incorporates both atoms of a molecular oxygen molecule into the aromatic ring to form a cis-dihydrodiol. nih.gov This enzyme exhibits a broad substrate specificity and is responsible for the initial oxidation of a variety of substituted naphthalenes as well. researchgate.net The presence of substituents on the naphthalene ring, such as the methyl and carboxyl groups in 7-Methylnaphthalene-1-carboxylic acid, influences the position of the dioxygenase attack.

Following the initial dihydroxylation by NDO, the resulting unstable cis-dihydrodiol is dehydrogenated by a cis-dihydrodiol dehydrogenase to form a dihydroxynaphthalene derivative. nih.gov This dihydroxylated intermediate then undergoes ring cleavage by a dioxygenase, leading to the formation of a ring-fission product. nih.gov Through a series of enzymatic reactions involving an isomerase and a hydratase-aldolase, this product is converted into a substituted salicylic (B10762653) acid. nih.gov In the case of this compound, the degradation would likely proceed through a methyl- and carboxyl-substituted salicylic acid. The genes encoding the enzymes for this upper pathway are typically organized in the nah operon. nih.gov

The substituted salicylic acid produced in the upper pathway is the substrate for the lower pathway, the genes for which are often found in the sal operon. nih.gov Salicylate is typically hydroxylated to form catechol or gentisate. nih.gov Catechol is then subject to ring cleavage, either through an ortho- or meta-cleavage pathway, which ultimately yields intermediates of the tricarboxylic acid (TCA) cycle, such as pyruvate (B1213749) and acetaldehyde. nih.gov This integration into central metabolic pathways allows the microorganism to utilize the carbon and energy from the original aromatic compound for growth.

Diverse Modes of Oxygenase Attack on Methylnaphthalenes

The presence of a methyl group on the naphthalene ring, as in methylnaphthalenes, introduces alternative sites for initial enzymatic attack, leading to different metabolic fates.

The most common and productive mode of attack for the complete mineralization of methylnaphthalenes is dioxygenation on the aromatic ring. nih.govethz.ch In the case of 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), the NDO typically attacks the unsubstituted ring to form a methyl-substituted cis-dihydrodiol. nih.govethz.ch This pathway, often referred to as the "carbon source pathway," leads to the formation of methylsalicylate and methylcatechol, which are further metabolized to enter the central carbon pathway. nih.gov

For this compound, it is plausible that the initial dioxygenase attack would occur on the methyl-substituted ring, specifically at the 5,6- or 8,9- positions (relative to the standard naphthalene numbering), as the carboxyl-substituted ring is generally less favored for initial attack. This would lead to the formation of a dihydroxy-methyl-carboxynaphthalene intermediate, which would then proceed through the upper and lower pathways as described above.

Alternatively, some microorganisms employ a "detoxification pathway" for methylnaphthalenes, where the initial enzymatic attack is a monooxygenation of the methyl group itself. nih.gov This leads to the formation of a hydroxymethylnaphthalene, which is further oxidized to the corresponding naphthoic acid. nih.gov In many cases, the resulting naphthoic acid is a dead-end product and accumulates in the medium. nih.gov Given that this compound already possesses a carboxyl group, a primary attack on the methyl group to form a dicarboxylic acid derivative is a possible, though likely secondary, pathway.

| Initial Substrate | Key Enzyme System | Initial Reaction | Primary Pathway | Key Intermediates | Final Products |

| Naphthalene | Naphthalene Dioxygenase (NDO) | Ring Dioxygenation | Upper & Lower Pathways | Salicylic Acid, Catechol | Pyruvate, Acetaldehyde |

| 1-Methylnaphthalene | Naphthalene Dioxygenase (NDO) | Ring Dioxygenation | Carbon Source Pathway | Methylsalicylate, Methylcatechol | TCA Cycle Intermediates |

| 2-Methylnaphthalene | Naphthalene Dioxygenase (NDO) / Hydroxylase | Ring Dioxygenation / Methyl Group Hydroxylation | Carbon Source / Detoxification | Methylsalicylate / 2-Naphthoic Acid | TCA Cycle Intermediates / Dead-end Product |

| 1-Naphthoic Acid | Dioxygenase | Ring Dioxygenation | Upper & Lower Pathways | 3-Formyl salicylate, Salicylate | TCA Cycle Intermediates |

| This compound (Proposed) | Naphthalene Dioxygenase (NDO) | Ring Dioxygenation | Upper & Lower Pathways | Methyl-carboxy-salicylate | TCA Cycle Intermediates |

Methyl Group Monoxygenation and Subsequent Oxidation to Carboxylates

The aerobic biodegradation of methylnaphthalene carboxylic acids can be initiated through the enzymatic attack on the methyl group. This process, known as methyl group monoxygenation, is a critical step that leads to the formation of corresponding carboxylic acids. In this pathway, a monooxygenase enzyme introduces a hydroxyl group onto the methyl substituent, converting it into a hydroxymethyl group. This initial reaction is then followed by successive oxidation steps, catalyzed by dehydrogenases, which transform the hydroxymethyl group first into an aldehyde and subsequently into a carboxylate.

This detoxification pathway has been observed in various microorganisms. For instance, in Pseudomonas putida CSV86, the methyl group of 1-methylnaphthalene is hydroxylated to form 1-hydroxymethylnaphthalene. ethz.ch This intermediate is then further oxidized to 1-naphthaldehyde (B104281) and subsequently to 1-naphthoic acid. ethz.ch This resulting naphthoic acid is often excreted into the medium as a dead-end product, as some bacterial strains are unable to utilize it as a sole carbon and energy source. ethz.ch

The enzymatic machinery responsible for the initial monoxygenation of the methyl group is typically a multicomponent system. While naphthalene dioxygenase (NDO) is primarily known for its role in ring hydroxylation, it has also been implicated in the initial oxidation of the methyl group in some bacteria. nih.gov The subsequent oxidation of the alcohol to the carboxylic acid is carried out by specific alcohol and aldehyde dehydrogenases.

This pathway represents a significant mechanism for the biotransformation of methylnaphthalenes, leading to the formation of methylnaphthalene carboxylic acids. The efficiency of this process can vary depending on the specific microbial strain and the environmental conditions.

Identification of Key Metabolic Intermediates

The aerobic biodegradation of methylnaphthalene carboxylic acids proceeds through a series of key metabolic intermediates, which provides insights into the intricate enzymatic pathways involved. The identification of these intermediates is crucial for understanding the complete mineralization of these compounds. Two primary pathways have been elucidated: one involving the oxidation of the methyl group and another involving the hydroxylation of the aromatic ring.

Methylsalicylates (e.g., 3- and 4-Methylsalicylic Acid)

One of the major aerobic degradation pathways for methylnaphthalenes involves the initial dioxygenation of the unsubstituted aromatic ring. This reaction is catalyzed by naphthalene dioxygenase (NDO), leading to the formation of a cis-dihydrodiol. For example, 1-methylnaphthalene is converted to cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov

This dihydrodiol is then subjected to dehydrogenation to form the corresponding dihydroxynaphthalene. Subsequent enzymatic cleavage of the aromatic ring and further metabolic steps lead to the formation of methylsalicylates. In the case of 1-methylnaphthalene degradation by Pseudomonas putida CSV86, the pathway proceeds through 2-hydroxy-8-methyl-chromene-2-carboxylate, which is then isomerized and ultimately converted to 3-methylsalicylate. ethz.ch This methylsalicylate can be further metabolized to 3-methylcatechol. ethz.ch

The formation of methylsalicylates is a key indicator of the ring-hydroxylating pathway in the biodegradation of methylnaphthalenes. The specific isomer of methylsalicylate formed depends on the position of the methyl group on the naphthalene ring and the enzymatic machinery of the degrading microorganism.

Dihydrodiols and Ring Fission Products

As mentioned previously, the initial step in the ring-hydroxylating pathway of aerobic methylnaphthalene degradation is the formation of cis-dihydrodiols. This reaction, catalyzed by naphthalene 1,2-dioxygenase, is a critical activation step that prepares the aromatic ring for subsequent cleavage. The metabolism of 2-methylnaphthalene by hepatic microsomes has been shown to produce isomeric dihydrodiols. nih.gov

Following the formation of the dihydrodiol, a dehydrogenase catalyzes its conversion to a dihydroxynaphthalene derivative. This catechol-like intermediate is then susceptible to ring fission by dioxygenase enzymes. The ring cleavage can occur through either an ortho or a meta cleavage pathway, leading to the formation of various ring fission products.

In the degradation of 1-methylnaphthalene, the ring fission of 1,2-dihydroxy-8-methylnaphthalene leads to the formation of compounds that are further metabolized to pyruvate and a methyl-substituted aldehyde, which eventually enters the central metabolic pathways of the cell. ethz.ch The identification of these ring fission products provides definitive evidence of the breakdown of the aromatic structure.

Formation of Phthalate (B1215562) and Methylcatechol

Following the initial ring hydroxylation and cleavage, the resulting intermediates are further metabolized through a series of reactions that can lead to the formation of phthalate and methylcatechol. Methylcatechols are common intermediates in the degradation of various aromatic compounds. In the case of 1-methylnaphthalene degradation, 3-methylsalicylate is hydroxylated to form 3-methylcatechol. ethz.ch This compound is then subject to ring cleavage, leading to intermediates that can enter the Krebs cycle.

The formation of phthalate has been observed in the degradation of other polycyclic aromatic hydrocarbons like phenanthrene, where the pathway proceeds through 1-hydroxy-2-naphthoic acid, which is then converted to 2'-carboxybenzalpyruvate (B1234545) and subsequently to phthalate. nih.gov While not as commonly reported for methylnaphthalenes, the structural similarities suggest that under certain conditions, phthalate or its derivatives could be formed as downstream metabolites.

The presence of these intermediates highlights the convergence of different aromatic degradation pathways towards common central metabolites that can be completely mineralized by the microorganisms.

Table 1: Key Aerobic Metabolic Intermediates of Methylnaphthalenes

| Precursor | Key Intermediate | Pathway | Reference(s) |

|---|---|---|---|

| 1-Methylnaphthalene | 1-Hydroxymethylnaphthalene | Methyl Group Oxidation | ethz.ch |

| 1-Methylnaphthalene | 1-Naphthoic Acid | Methyl Group Oxidation | ethz.ch |

| 1-Methylnaphthalene | cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene | Ring Hydroxylation | nih.gov |

| 1-Methylnaphthalene | 3-Methylsalicylate | Ring Hydroxylation | ethz.ch |

| 1-Methylnaphthalene | 3-Methylcatechol | Ring Hydroxylation | ethz.ch |

Anaerobic Biodegradation Pathways

In the absence of oxygen, the biodegradation of methylnaphthalene carboxylic acids proceeds through distinct anaerobic pathways. These pathways are crucial for the remediation of anoxic environments contaminated with these compounds, such as subsurface sediments and groundwater.

Activation Mechanisms Under Anaerobic Conditions

Under anaerobic conditions, the initial activation of the relatively inert methylnaphthalene molecule is a significant biochemical challenge. Unlike aerobic degradation, which utilizes oxygenases, anaerobic microorganisms employ different strategies to overcome the stability of the aromatic ring.

A primary activation mechanism for methylnaphthalenes under sulfate-reducing and other anaerobic conditions is the addition of fumarate (B1241708) to the methyl group. researchgate.netnih.govnih.gov This reaction is catalyzed by a glycyl radical enzyme, analogous to the benzylsuccinate synthase involved in anaerobic toluene (B28343) degradation. nih.gov For instance, in the anaerobic degradation of 2-methylnaphthalene, the initial step is the formation of (naphthyl-2-methyl)succinate. nih.gov

This initial adduct is then further metabolized through a series of reactions resembling β-oxidation. This pathway ultimately leads to the formation of a naphthoic acid derivative, such as 2-naphthoic acid in the case of 2-methylnaphthalene degradation. nih.govethz.ch This naphthoic acid is a central intermediate in the anaerobic degradation of both naphthalene and methylnaphthalenes. nih.gov

Another proposed, though less commonly observed, activation mechanism for unsubstituted naphthalene is methylation to form 2-methylnaphthalene, which then enters the fumarate addition pathway. nih.gov However, studies with some marine sulfate-reducing bacteria suggest that naphthalene degradation does not proceed via 2-methylnaphthalene in those strains. uni-konstanz.de Carboxylation of the aromatic ring has also been proposed as an initial activation step for naphthalene. nih.gov For methylnaphthalenes, the fumarate addition to the methyl group is the most well-documented activation mechanism.

Table 2: Anaerobic Activation of Methylnaphthalenes

| Substrate | Activation Mechanism | Initial Product | Reference(s) |

|---|---|---|---|

| 2-Methylnaphthalene | Fumarate Addition | (Naphthyl-2-methyl)succinate | nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Methylnaphthalene |

| 2-Methylnaphthalene |

| 1-Naphthoic acid |

| 2-Naphthoic acid |

| 3-Methylsalicylic acid |

| 4-Methylsalicylic acid |

| Phthalate |

| Methylcatechol |

| 1-Hydroxymethylnaphthalene |

| 1-Naphthaldehyde |

| cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene |

| 2-Hydroxy-8-methyl-chromene-2-carboxylate |

| 3-Methylsalicylate |

| 3-Methylcatechol |

| Dihydrodiols |

| 1,2-Dihydroxynaphthalene |

| Phenanthrene |

| 1-Hydroxy-2-naphthoic acid |

| 2'-Carboxybenzalpyruvate |

| Fumarate |

| (Naphthyl-2-methyl)succinate |

| Toluene |

| Benzylsuccinate |

C1-Unit Addition to Naphthalene

In the anaerobic degradation of naphthalene, a key initial activation step involves the addition of a C1 unit, a reaction known as carboxylation. nih.govnih.gov This process is chemically challenging as it requires the replacement of a proton on the highly stable aromatic ring with a CO2 molecule. nih.gov Studies using 13C-bicarbonate-buffered growth media have confirmed that the carboxyl group of the resulting 2-naphthoic acid incorporates the labeled carbon, demonstrating that carboxylation is the primary activation mechanism for unsubstituted naphthalene. nih.govasm.org This enzymatic reaction, catalyzed by a naphthalene carboxylase, transforms the inert hydrocarbon into a more reactive carboxylic acid, priming it for subsequent metabolic steps. nih.gov This carboxylation to form 2-naphthoic acid has been identified as the activating step in naphthalene degradation by sulfate-reducing enrichment cultures. nih.govnih.gov

Fumarate Addition to Methyl Group of Methylnaphthalene

For methylated naphthalenes, such as 1-methylnaphthalene and 2-methylnaphthalene, a different activation strategy is employed by anaerobic bacteria. researchgate.net This pathway involves the addition of fumarate to the methyl group, a reaction analogous to the anaerobic degradation of toluene. nih.govresearchgate.net The enzyme responsible, likely a (2-naphthylmethyl)succinate synthase, adds the methyl group across the double bond of fumarate. uni-konstanz.ded-nb.info This initial reaction forms metabolites such as naphthyl-2-methyl-succinic acid from 2-methylnaphthalene. nih.gov This succinic acid adduct is then further metabolized through a series of reactions, likely involving beta-oxidation, which ultimately leads to the formation of 2-naphthoyl-CoA, a central intermediate. researchgate.netnih.gov The detection of naphthyl-2-methyl-succinic acid in culture supernatants provides strong evidence for this fumarate addition mechanism. nih.gov

| Activation Pathway | Substrate Example | Initial Reaction | Key Enzyme (putative) | Resulting Intermediate |

| C1-Unit Addition | Naphthalene | Carboxylation | Naphthalene carboxylase | 2-Naphthoic acid |

| Fumarate Addition | 2-Methylnaphthalene | Addition to methyl group | (2-Naphthylmethyl)succinate synthase | Naphthyl-2-methyl-succinic acid |

Role of 2-Naphthoic Acid as a Central Metabolite

Evidence from numerous degradation studies indicates that the pathways for both naphthalene and 2-methylnaphthalene degradation converge at the central metabolite, 2-naphthoic acid (or its CoA-ester). nih.govresearchgate.netasm.org In the case of naphthalene, it is formed directly through carboxylation. nih.gov For 2-methylnaphthalene, the initial fumarate adduct is processed through beta-oxidation to yield 2-naphthoyl-CoA. nih.gov The accumulation of 2-naphthoic acid in cultures grown on either naphthalene or 2-methylnaphthalene highlights its crucial role as a common intermediate before the aromatic ring system is compromised. nih.govnih.govasm.org Sulfate-reducing enrichment cultures have demonstrated the ability to utilize 2-naphthoic acid as a sole carbon and energy source, further supporting its position as a key player in the degradation pathway. nih.govasm.org

Ring Reduction Prior to Cleavage and Formation of Cyclohexane (B81311) Derivatives

Following the formation of 2-naphthoic acid, the subsequent strategy for anaerobic degradation involves destabilizing the aromatic system through reduction. nih.govasm.org This process is analogous to the well-studied benzoyl-CoA pathway for monoaromatic compounds. asm.orgresearchgate.net The bicyclic ring system of 2-naphthoic acid undergoes a stepwise reduction, leading to the formation of several reduced derivatives. Metabolites that have been consistently identified in cultures grown with naphthalene or 2-methylnaphthalene include 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and decahydro-2-naphthoic acid. nih.govnih.govresearchgate.net

This extensive reduction precedes the actual cleavage of the ring. nih.gov Once the rings are saturated, cleavage occurs, leading to the formation of compounds with a cyclohexane structure. nih.govresearchgate.net One of the first identified ring cleavage products is a C11H16O4-diacid, which retains all the carbon atoms from the original 2-naphthoic acid structure. nih.govresearchgate.net Further degradation of this compound, likely through β-oxidation of one of its side chains, results in the formation of 2-carboxycyclohexylacetic acid. nih.gov These findings indicate that the degradation pathway proceeds through saturated alicyclic compounds rather than through monoaromatic intermediates. asm.org

Detection of Specific Metabolites (e.g., Methyl-2-naphthoic acid, Naphthyl-2-methylsuccinate)

The elucidation of these degradation pathways relies heavily on the detection and identification of specific intermediate metabolites using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov In studies with 2-methylnaphthalene, naphthyl-2-methyl-succinic acid and naphthyl-2-methylene-succinic acid have been identified as the initial products of fumarate addition. nih.gov The presence of these succinic acid adducts is a key indicator of this specific activation pathway. nih.gov

Following the initial activation and subsequent reactions, various forms of naphthoic acid and its reduced derivatives are detected. For instance, in the degradation of 2-methylnaphthalene, 2-naphthoic acid is a key downstream metabolite. nih.gov Furthermore, a series of reduced compounds, including 5,6,7,8-tetrahydro-2-naphthoic acid and octahydro-2-naphthoic acid, are consistently observed, confirming the ring reduction strategy. nih.govresearchgate.net

| Metabolite Class | Specific Metabolite Example | Parent Compound | Pathway Indicated |

| Fumarate Adducts | Naphthyl-2-methyl-succinic acid | 2-Methylnaphthalene | Fumarate Addition |

| Central Intermediate | 2-Naphthoic acid | Naphthalene, 2-Methylnaphthalene | Pathway Convergence |

| Reduced Intermediates | 5,6,7,8-Tetrahydro-2-naphthoic acid | Naphthalene, 2-Methylnaphthalene | Ring Reduction |

| Ring Cleavage Products | 2-Carboxycyclohexylacetic acid | Naphthalene, 2-Methylnaphthalene | Post-Reduction Cleavage |

Environmental Significance of Degradation Products and Bioremediation Implications

The microbial degradation of methylnaphthalenes and their carboxylic acid derivatives is of significant environmental importance, as it represents a natural attenuation mechanism for these widespread pollutants. Understanding the transformation pathways is crucial for developing effective bioremediation strategies for contaminated sites.

Transformation into Non-Toxic By-Products

A key goal of bioremediation is the transformation of toxic pollutants into harmless by-products. The anaerobic degradation pathways of compounds like methylnaphthalene ultimately lead to the complete mineralization of the hydrocarbon to carbon dioxide or its conversion into microbial biomass. The intermediate metabolites, such as the various saturated cyclohexane derivatives, are non-aromatic and represent a significant detoxification of the parent compound. nih.govresearchgate.net By cleaving the stable aromatic rings, microorganisms eliminate the primary source of toxicity associated with polycyclic aromatic hydrocarbons (PAHs). nih.gov The conversion of these pollutants into compounds that can enter central metabolic pathways signifies a successful and permanent removal from the environment.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Current knowledge of 7-Methylnaphthalene-1-carboxylic acid is limited to its basic chemical identity. Research advancements specifically focused on this compound are not evident in the public domain. Its existence is confirmed by its availability from chemical suppliers and its listing in chemical databases and a few patents.

Identification of Knowledge Gaps and Emerging Research Avenues

The lack of published data represents a significant knowledge gap. Future research could be directed toward several fundamental areas:

Development of an efficient and scalable synthesis route. This would be the first step to enable further research.

Full spectroscopic characterization. Detailed NMR, IR, mass spectrometry, and crystallographic data would provide a foundational understanding of its structural and electronic properties.

Investigation of its photophysical properties. Given that naphthalene (B1677914) derivatives are often fluorescent, exploring the fluorescence quantum yield and solvatochromic properties of this compound could be a fruitful avenue, potentially leading to applications as a fluorescent probe.

Potential for Further Development in Materials Science and Green Chemistry Applications